
Myelin peptide amide-16
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Description
Myelin peptide amide-16, also known as this compound, is a useful research compound. Its molecular formula is C77H131N27O23 and its molecular weight is 1803 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Step 1: N-Alkylation
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Reaction : Benzyl bromide reacts with 2-methyl pyrrolecarboxylate in the presence of NaH.
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Product : N-Benzylpyrrole intermediate (16a ).
Step 2: Ester Hydrolysis
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Conditions : KOH (30% aqueous solution) in MeOH–H₂O.
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Product : Carboxylic acid derivative (16b ) in 80% yield.
Step 3: Amide Coupling
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Reagents : DCC/DMAP-mediated coupling with N-Boc-ethylenediamine.
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Product : Pyrrole carboxamide (16c ).
Step 4: Boc Deprotection
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Conditions : Trifluoroacetic acid (TFA).
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Product : Free amine intermediate.
Step 5: Guanylation Reaction
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Reagents : N-Iodosuccinimide (NIS) and di-Boc-thiourea.
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Product : Di-Boc-guanidino derivative (16d ).
Step 6: Boc Cleavage
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Conditions : Acidic cleavage (e.g., HCl/dioxane).
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Final Product : Myelin peptide amide-16 (16 ).
Analytical Characterization of Key Intermediate 16b
Data from NMR and mass spectrometry ( ):
Parameter | Value |
---|---|
1H NMR (CDCl₃) | δ 7.24–7.33 (m, 3H, Ph), 7.14 (dd, J = 3.8, 2.0 Hz), 6.93 (t, J = 2.0 Hz) |
ESI-MS | m/z 240 [M + K]⁺, 224 [M + Na]⁺, 202 [M + H]⁺ |
RP-HPLC Retention | t_R = 16.2 min (gradient: 5% → 100% acetonitrile over 30 min) |
Functional Relevance in Myelin Biology
While 16 itself is not directly discussed in immunological studies, related myelin basic protein (MBP) peptides exhibit critical interactions:
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Ca²⁺-Calmodulin Binding : MBP-derived α-helical peptides (e.g., α1: A22–K56) bind Ca²⁺-calmodulin, influencing cytoskeletal dynamics ( ).
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Proteasomal Degradation : Ubiquitin-independent hydrolysis of MBP by immunoproteasomes generates autoreactive peptides linked to neurodegenerative autoimmunity ( ).
Comparison with Analogous Synthetic Strategies
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Use of N-iodosuccinimide for guanylation.
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A unique benzyl-pyrrole scaffold optimized for molecular recognition.
Structural and Mechanistic Insights
Homodimerization motifs (e.g., Ig4–Ig5 domains in myelin-associated glycoprotein) highlight the importance of post-translational modifications (e.g., N-glycosylation) in stabilizing functional conformations ( ). While not directly observed for 16 , these principles inform design strategies for myelin-targeting therapeutics.
This synthesis and functional data underscore the chemical complexity of myelin-related peptides and their potential applications in modulating autoimmune responses.
Q & A
Basic Research Questions
Q. What are the standard analytical methods to confirm the identity and purity of Myelin Peptide Amide-16 in experimental setups?
- Methodological Answer : To confirm identity and purity, use amino acid analysis (AAA) via high-performance liquid chromatography (HPLC) with pre- or post-column derivatization (e.g., ninhydrin or fluorescent tags). This quantifies amino acid composition and detects impurities. Pair this with mass spectrometry (MS) for sequence verification. For example, AAA can resolve hydrolysis-derived amino acids, while MS confirms the intact peptide sequence .
Table 1: Key Analytical Methods for this compound Characterization
Method | Purpose | Key Parameters |
---|---|---|
Amino Acid Analysis | Quantify composition, detect impurities | Hydrolysis conditions, derivatization |
HPLC | Purity assessment | Retention time, peak integration |
Mass Spectrometry | Sequence verification | Molecular weight, fragmentation patterns |
Q. How can researchers ensure batch-to-batch consistency when using this compound in longitudinal studies?
- Methodological Answer : Request additional quality control (QC) measures beyond standard MS and HPLC, such as:
- Peptide content analysis to normalize concentrations.
- TFA removal verification (<1% residual trifluoroacetic acid for cell assays).
- Solubility testing in buffers relevant to your experimental conditions.
Document these parameters across batches and validate with pilot experiments .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve discrepancies in quantitative data obtained from this compound across different laboratories?
- Methodological Answer : Discrepancies often arise from variability in marker sensitivity , biological/technical replicates , or hydrolysis efficiency. To mitigate:
- Standardize protocols (e.g., hydrolysis time/temperature for AAA).
- Include internal standards (e.g., norleucine) during hydrolysis.
- Perform interlaboratory calibration using shared reference samples.
Statistical frameworks like uncertainty factor analysis should account for technical and biological variability .
Q. How should researchers design studies to account for potential immunogenic variability when administering this compound in animal models of autoimmune diseases?
- Methodological Answer :
- Use littermate controls to minimize genetic variability.
- Optimize dosing regimens based on peptide solubility and stability (e.g., pH, storage conditions).
- Include sham-treated cohorts to distinguish peptide-specific effects from adjuvant-induced inflammation.
Document all parameters in the methods section , including peptide source, purity, and administration route, to ensure reproducibility .
Q. What computational approaches are effective in analyzing structural-activity relationships of this compound variants?
- Methodological Answer : Use ensemble encoding methods to model peptide properties (e.g., hydrophobicity, charge distribution). For example:
- Machine learning models trained on physicochemical descriptors (e.g., amino acid indices, solvent accessibility).
- Molecular dynamics simulations to predict conformational stability in aqueous environments.
Validate predictions with in vitro binding assays or circular dichroism (CD) spectroscopy .
Q. Key Considerations for Data Reporting
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization in the experimental section .
- Uncertainty Documentation : Report confidence intervals for quantitative assays, including contributions from technical replicates and instrument sensitivity .
- Ethical Compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approvals and housing conditions .
Properties
CAS No. |
141311-87-7 |
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Molecular Formula |
C77H131N27O23 |
Molecular Weight |
1803 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C77H131N27O23/c1-38(2)33-52(69(121)92-42(6)63(115)101-54(35-105)71(123)90-39(3)60(82)112)99-70(122)53(34-44-20-22-45(109)23-21-44)100-65(117)47(16-9-11-29-79)96-72(124)55(36-106)102-66(118)48(17-12-30-87-76(83)84)95-68(120)50(25-27-59(81)111)97-73(125)56(37-107)103-74(126)57-19-14-32-104(57)75(127)51(18-13-31-88-77(85)86)98-64(116)46(15-8-10-28-78)94-67(119)49(24-26-58(80)110)93-62(114)41(5)91-61(113)40(4)89-43(7)108/h20-23,38-42,46-57,105-107,109H,8-19,24-37,78-79H2,1-7H3,(H2,80,110)(H2,81,111)(H2,82,112)(H,89,108)(H,90,123)(H,91,113)(H,92,121)(H,93,114)(H,94,119)(H,95,120)(H,96,124)(H,97,125)(H,98,116)(H,99,122)(H,100,117)(H,101,115)(H,102,118)(H,103,126)(H4,83,84,87)(H4,85,86,88)/t39-,40-,41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |
InChI Key |
UFMBFIIJKCBBHN-MEKJRKEKSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Key on ui other cas no. |
141311-87-7 |
sequence |
AAQKRPSQRSKYLASA |
Synonyms |
MPA-16 myelin peptide amide-16 |
Origin of Product |
United States |
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